molecular formula C15H20O3 B14111109 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

Cat. No.: B14111109
M. Wt: 248.32 g/mol
InChI Key: WUZUCCYVFIDOEH-WCIBSUBMSA-N
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Description

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- is a complex organic compound with the molecular formula C15H20O2. It is characterized by a benzoxonin ring structure with methanol and methoxy functional groups.

Preparation Methods

The synthesis of 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. Common synthetic routes include cyclization reactions that form the benzoxonin ring, followed by functionalization to introduce the methanol and methoxy groups.

    Reaction Conditions: Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations

    Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like halides (e.g., HCl, HBr) are commonly used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- exerts its effects involves interactions with molecular targets:

Comparison with Similar Compounds

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other benzoxonin derivatives, such as 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-.

    Uniqueness: The unique combination of functional groups and the specific configuration of the benzoxonin ring in 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

[(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol

InChI

InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4-

InChI Key

WUZUCCYVFIDOEH-WCIBSUBMSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO

Origin of Product

United States

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